(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one
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Overview
Description
AZ13824374 is a highly potent and selective inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain. This compound has shown significant cellular target engagement and antiproliferative activity in various breast cancer models . It is a promising candidate for cancer research due to its high specificity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ13824374 involves multiple steps, including the formation of triazolopyridazine derivatives. These derivatives are crucial intermediates in the synthesis process. The synthetic route avoids the use of carbon monoxide, making it more environmentally friendly . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with a solubility of ≥ 200 mg/mL (355.44 mM) .
Industrial Production Methods
Industrial production of AZ13824374 follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The storage conditions for the compound are at 4°C, sealed away from moisture and light .
Chemical Reactions Analysis
Types of Reactions
AZ13824374 primarily undergoes substitution reactions due to its complex structure. It is highly selective in its interactions, particularly with the ATAD2 bromodomain .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AZ13824374 include DMSO and ethanol. The compound is soluble in both solvents at concentrations of up to 56.27 mg/mL (100 mM) .
Major Products Formed
The major products formed from the reactions involving AZ13824374 are typically derivatives of the original compound, maintaining the core structure while modifying specific functional groups to enhance its efficacy and selectivity .
Scientific Research Applications
AZ13824374 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bromodomain inhibitors and their interactions.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Shows promise in the treatment of breast cancer due to its antiproliferative activity
Industry: Utilized in the development of new drugs targeting bromodomains and related epigenetic targets.
Mechanism of Action
AZ13824374 exerts its effects by inhibiting the ATAD2 bromodomain. This inhibition disrupts the normal function of ATAD2, leading to reduced proliferation of cancer cells. The molecular targets involved include the bromodomain of ATAD2, which is crucial for its role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Compound 5: Another potent and selective ATAD2 inhibitor with similar antiproliferative activity.
Triazolopyridazine Derivatives: These compounds share a similar core structure and mechanism of action.
Uniqueness
AZ13824374 stands out due to its high selectivity and potency. It is more than 100-fold selective over a range of epigenetic targets, making it a highly specific inhibitor . This specificity reduces the likelihood of off-target effects, making it a safer and more effective therapeutic candidate.
Biological Activity
The compound (1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. It features a piperidine moiety linked to a triazolo-pyridazine structure and a diazatricyclo framework. The presence of fluorine and other substituents enhances its pharmacological properties.
Antimicrobial Activity
Studies have indicated that compounds with piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives containing piperidine have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. In particular, it has been suggested that related compounds can inhibit acetylcholinesterase (AChE) and urease activities . AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft.
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have shown promising results. The modulation of specific signaling pathways by such compounds may lead to apoptosis in cancer cells . The structural complexity of the compound suggests it could interact with multiple targets within cancer cells.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Properties : A series of piperidine derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition Assays : Compounds structurally related to the target compound were tested for their ability to inhibit AChE and urease. Results showed IC50 values in the low micromolar range, indicating potent enzyme inhibition .
- Anticancer Research : Research involving triazolo-pyridazine derivatives demonstrated their effectiveness in inducing apoptosis in various cancer cell lines through modulation of apoptotic pathways .
Data Tables
Properties
Molecular Formula |
C30H39FN8O2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one |
InChI |
InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1 |
InChI Key |
NGXAMXNWIHBLBN-JIMJEQGWSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C |
Origin of Product |
United States |
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